Product packaging for 1-(2-Ethylbutoxy)hexane(Cat. No.:CAS No. 2415751-81-2)

1-(2-Ethylbutoxy)hexane

Cat. No.: B6328455
CAS No.: 2415751-81-2
M. Wt: 186.33 g/mol
InChI Key: KTDCFQZZZCBAPZ-UHFFFAOYSA-N
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Description

1-(2-Ethylbutoxy)hexane, also known as butyl 2-ethylhexyl ether , is an organic ether compound with the molecular formula C13H28O2 and an average mass of 216.36 g/mol . This compound is of interest in research and development, particularly in the fields of organic synthesis and material science, where it may be utilized as a solvent or an intermediate. Its structure, featuring an ether linkage connecting a hexane chain to a 2-ethylbutoxy group, contributes to its physicochemical properties. Researchers can leverage its characterized spectrum, as an IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST) . This reagent is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the product in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O B6328455 1-(2-Ethylbutoxy)hexane CAS No. 2415751-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylbutoxy)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-4-7-8-9-10-13-11-12(5-2)6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDCFQZZZCBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 1 2 Ethylbutoxy Hexane Core Structure

Established Ether Synthesis Protocols and Their Applicability to 1-(2-Ethylbutoxy)hexane

The formation of the ether linkage in this compound requires the strategic coupling of a C6 and a C8 branched alkyl group. The two most common methods for achieving this, Williamson ether synthesis and acid-catalyzed dehydration, offer distinct advantages and disadvantages.

Williamson Ether Synthesis: Reaction Kinetics and Yield OptimizationCurrent time information in Bangalore, IN.masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com

The Williamson ether synthesis, first reported in 1850, remains one of the most versatile and widely used methods for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org It proceeds via a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgbyjus.com

For the synthesis of this compound, two potential pathways exist:

Pathway A: Reaction of sodium 2-ethylbutoxide with 1-bromohexane (B126081).

Pathway B: Reaction of sodium hexoxide with a 1-halo-2-ethylbutane.

The Williamson ether synthesis is a classic example of an SN2 reaction, where the nucleophilic alkoxide attacks the carbon atom bearing the leaving group (typically a halide) in a single, concerted step. masterorganicchemistry.combyjus.com This backside attack results in an inversion of configuration at the electrophilic carbon. libretexts.org

For an efficient SN2 reaction and thus a high yield of the desired ether, the alkyl halide must be sterically unhindered at the reaction center. teachthemechanism.com Primary alkyl halides are ideal substrates for this reaction. masterorganicchemistry.comwikipedia.org Both 1-bromohexane and a hypothetical 1-halo-2-ethylbutane are primary alkyl halides. However, the branching at the C2 position in the 2-ethylbutyl group, even though not directly at the reaction center, can introduce some steric hindrance compared to a straight-chain halide like 1-bromohexane. teachthemechanism.com Therefore, Pathway A , utilizing the less sterically hindered 1-bromohexane, is generally the preferred route for synthesizing this compound to maximize the substitution product and minimize potential side reactions like elimination (E2). libretexts.org

Reactant CombinationAlkyl Halide TypeExpected Major ProductPotential Side Product
Sodium 2-ethylbutoxide + 1-BromohexanePrimaryThis compound (SN2)1-Hexene (B165129) (E2)
Sodium hexoxide + 1-Halo-2-ethylbutanePrimary (Branched)This compound (SN2)2-Ethyl-1-butene (E2)

The alkoxide nucleophile is typically prepared by deprotonating the corresponding alcohol with a strong base. libretexts.org Common strategies include:

Reaction with an alkali metal: Sodium metal (Na) can be reacted directly with the alcohol (2-ethylbutanol or 1-hexanol) to generate the sodium alkoxide. libretexts.org

Use of a strong base: Sodium hydride (NaH) is a powerful base that irreversibly deprotonates the alcohol, forming the alkoxide and hydrogen gas, which bubbles out of the reaction mixture. masterorganicchemistry.commasterorganicchemistry.com Other strong bases like potassium hydride (KH) or sodium amide (NaNH₂) can also be employed. masterorganicchemistry.com

The choice of solvent is also critical for the success of the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the alkoxide, leaving the "naked" and highly nucleophilic alkoxide anion to participate in the reaction, thereby increasing the reaction rate. wikipedia.orgnumberanalytics.com

BaseSolventRelative Reaction RateKey Considerations
Sodium Hydride (NaH)DMF, THFHighIrreversible deprotonation. masterorganicchemistry.com
Potassium Hydride (KH)THFHighSimilar to NaH. masterorganicchemistry.com
Sodium Metal (Na)Parent AlcoholModerateCan be used when the alcohol is the solvent. libretexts.org

Acid-Catalyzed Dehydration of Alcohols: Mechanistic Pathways and LimitationsCurrent time information in Bangalore, IN.masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.combyjus.com

The acid-catalyzed dehydration of alcohols can lead to the formation of ethers, typically symmetrical ethers, through an intermolecular reaction. masterorganicchemistry.comjove.com This method involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). quizlet.com

The outcome of acid-catalyzed alcohol dehydration is highly dependent on the reaction temperature. For primary alcohols, intermolecular dehydration to form an ether is favored at lower temperatures (around 130-140 °C for ethanol), while intramolecular dehydration to form an alkene (elimination) becomes the dominant pathway at higher temperatures (above 150 °C for ethanol). masterorganicchemistry.comlibretexts.org Careful control of the reaction temperature is therefore crucial to maximize the ether yield.

The mechanism of acid-catalyzed ether formation depends on the structure of the alcohol. byjus.com

SN2 Pathway: For primary alcohols, the reaction typically proceeds via an SN2 mechanism. One alcohol molecule is protonated by the acid to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in a backside attack to form a protonated ether, which is then deprotonated. masterorganicchemistry.comjove.com

SN1 Pathway: For secondary and tertiary alcohols, the formation of a relatively stable carbocation intermediate is possible. The protonated alcohol loses a molecule of water to form a carbocation, which is then attacked by another alcohol molecule. This SN1 pathway is often in competition with an E1 elimination reaction, which leads to the formation of alkenes. byjus.comstackexchange.com

In the case of synthesizing this compound from 2-ethylbutanol and 1-hexanol (B41254) (both primary alcohols), the reaction would predominantly follow an SN2 pathway. However, the branched nature of 2-ethylbutanol could slightly increase the propensity for elimination side reactions compared to a straight-chain primary alcohol.

Alkoxymercuration-Demercuration of Alkenes: Regioselectivity and Scope

Alkoxymercuration-demercuration is a reliable two-step method for the synthesis of ethers from alkenes and alcohols. byjus.comjove.com This reaction pathway is particularly valuable because it proceeds with high regioselectivity, following Markovnikov's rule, and it avoids the carbocation rearrangements that can plague other acid-catalyzed ether synthesis methods. byjus.comlibretexts.org

The reaction involves the addition of an alcohol to an alkene in the presence of a mercury salt, typically mercuric acetate, to form an alkoxymercury intermediate. byjus.comtestbook.com This intermediate is then reduced in a subsequent step, usually with sodium borohydride, to yield the final ether product. byjus.comtestbook.com The key to the high regioselectivity of this reaction is the formation of a bridged mercurinium ion intermediate. libretexts.org This cyclic intermediate stabilizes the positive charge and prevents the skeletal rearrangements that often occur with free carbocation intermediates. byjus.comlibretexts.org As a result, the alkoxy group from the alcohol adds to the more substituted carbon of the alkene double bond, while the hydrogen atom from the reducing agent adds to the less substituted carbon. jove.comlibretexts.org

The scope of the alkoxymercuration-demercuration reaction is broad, accommodating a variety of alkenes and alcohols. jove.com However, it is important to note that the reaction exhibits anti-addition stereochemistry, meaning the alkoxy group and the hydrogen atom add to opposite faces of the double bond. libretexts.org While effective for many substrates, the synthesis of highly sterically hindered ethers, such as ditertiary ethers, can be challenging with this method. jove.com

For the synthesis of this compound, this method would involve the reaction of 1-hexene with 2-ethyl-1-butanol (B44090) in the presence of mercuric acetate, followed by demercuration with sodium borohydride. The reaction would be expected to yield the desired product with high regioselectivity.

Table 1: Regioselectivity in Alkoxymercuration-Demercuration

Reactants Major Product Minor Product

Emerging Synthetic Approaches Relevant to Branched Ethers

Catalytic Reduction of Esters to Ethers

The direct reduction of esters to ethers represents a significant advancement in synthetic methodology, offering a more atom-economical and often milder alternative to traditional methods. researchgate.netarkat-usa.org Historically, the reduction of esters has predominantly yielded alcohols. arkat-usa.org However, recent developments have led to catalytic systems that can selectively produce ethers. researchgate.netarkat-usa.org

One notable approach involves the use of iron-catalyzed hydrosilylation. rsc.org For instance, triiron dodecacarbonyl has been shown to effectively catalyze the reduction of various esters to their corresponding ethers with a broad substrate scope. rsc.org Another significant advancement is the use of palladium-supported catalysts with molecular hydrogen, which enables the direct, liquid-phase reduction of esters to ethers. digitellinc.com The choice of support for the palladium catalyst has been found to significantly influence the rate of ether formation. digitellinc.com

More recently, a Lewis acid-catalyzed reduction of esters to either ethers or alcohols has been reported, where the product selectivity is controlled by the choice of the Lewis acid. apexmolecular.com Using titanium tetrachloride (TiCl₄) as the catalyst favors the formation of ethers. apexmolecular.com The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by hydroboration. apexmolecular.com The greater oxophilicity of TiCl₄ is believed to promote the formation of a strong titanium-oxygen bond, facilitating the C-O bond cleavage that leads to the ether product. apexmolecular.com

Table 2: Catalyst-Dependent Selectivity in Ester Reduction

Catalyst Primary Product Reference
TiCl₄ Ether apexmolecular.com

Transition Metal-Free Ether Synthesis

While transition metal-catalyzed reactions are powerful tools for ether synthesis, the development of transition metal-free alternatives is an area of active research, driven by the desire for more sustainable and cost-effective methods. Several strategies have emerged for the synthesis of ethers without the need for transition metal catalysts.

One such approach involves the SNAr-type etherification of allyl alcohols with chloroheteroarenes. researchgate.net This method, promoted by the cooperative effect of a solvent like DMSO and a base such as K₃PO₄, allows for the synthesis of allyl pyridyl ethers under mild, metal-free conditions. researchgate.net Another strategy involves the use of ionic liquids to facilitate nucleophilic substitution reactions. For example, the use of [bmim][BF₄] has been shown to promote alkoxylation and other nucleophilic substitutions, providing good yields of the desired products.

Furthermore, innovative methods like the "oxygenative" cross-coupling have been developed. This strategy formally inserts an oxygen atom between Suzuki-Miyaura coupling partners (an aryl halide and an organoboron reagent) to form diaryl ethers. acs.org This three-component coupling reaction proceeds via the in situ generation of an aryl borate (B1201080) intermediate through oxidation. acs.org

Targeted Synthesis of this compound via Precursor Modification

A common and direct route to synthesizing this compound is through the modification of suitable precursors, most notably via the Williamson ether synthesis. masterorganicchemistry.comchem-station.com This classic SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, two primary disconnection approaches are possible:

Route A: Reaction of sodium 2-ethylbutoxide with 1-hexyl halide (e.g., 1-bromohexane or 1-iodohexane).

Route B: Reaction of sodium hexoxide with a 2-ethylbutyl halide.

Given that the Williamson ether synthesis works best with primary alkyl halides to minimize the competing E2 elimination reaction, Route A is generally the preferred pathway. masterorganicchemistry.com The alkoxide, sodium 2-ethylbutoxide, can be readily prepared by treating 2-ethyl-1-butanol with a strong base such as sodium hydride.

The synthesis can also be achieved by modifying other precursors. For instance, the development of methods for the practical, one-pot synthesis of functionalized cyclic precursors from silyl (B83357) enol ethers demonstrates the potential for creating complex structures that could be further elaborated to form the target ether. kobe-u.ac.jp Additionally, the functionalization of bicyclic scaffolds, such as 2-azanorbornanes, highlights the ongoing development of synthetic strategies to create diverse molecular architectures that could potentially be adapted for the synthesis of specific branched ethers. nih.gov

Table 3: Precursors for the Synthesis of this compound

Compound Name Chemical Formula Role in Synthesis
This compound C₁₂H₂₆O Target Molecule
1-Hexene C₆H₁₂ Alkene Precursor
2-Ethyl-1-butanol C₆H₁₄O Alcohol Precursor/Alkoxide Source
1-Hexyl halide C₆H₁₃X (X = Br, I) Alkyl Halide Precursor
Sodium 2-ethylbutoxide C₆H₁₃NaO Alkoxide Nucleophile
Sodium hexoxide C₆H₁₃NaO Alkoxide Nucleophile
2-Ethylbutyl halide C₆H₁₃X (X = Br, I) Alkyl Halide Precursor
Mercuric acetate Hg(C₂H₃O₂)₂ Reagent
Sodium borohydride NaBH₄ Reducing Agent
Triiron dodecacarbonyl Fe₃(CO)₁₂ Catalyst
Titanium tetrachloride TiCl₄ Lewis Acid Catalyst
Boron trifluoride etherate BF₃OEt₂ Lewis Acid Catalyst
Potassium phosphate K₃PO₄ Base
[bmim][BF₄] C₈H₁₅BF₄N₂ Ionic Liquid

Chemical Reactivity and Mechanistic Studies of 1 2 Ethylbutoxy Hexane

Investigations into Carbon-Oxygen Bond Cleavage Reactions

The cleavage of the C-O bond in ethers is a fundamental reaction, though it often requires harsh conditions due to the general stability of the ether linkage. wikipedia.org The structural asymmetry and branching in 1-(2-ethylbutoxy)hexane are key determinants of its reaction pathways.

The cleavage of ethers using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a well-established synthetic method. wikipedia.orgpressbooks.pub The reaction proceeds through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.compressbooks.pub For this compound, both the hexyl and the 2-ethylbutyl groups are primary, which generally favors an SN2 pathway. masterorganicchemistry.comlibretexts.org

The initial step in acid-catalyzed cleavage is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following protonation, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. wikipedia.org

SN2 Pathway : In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. pressbooks.pubpressbooks.pub In the case of this compound, the hexyl group is less sterically hindered than the branched 2-ethylbutyl group. Therefore, the iodide or bromide ion will preferentially attack the terminal carbon of the hexyl group, leading to the formation of 1-iodohexane (B118524) (or 1-bromohexane) and 2-ethylbutan-1-ol. pressbooks.pub

SN1 Pathway : An SN1 mechanism involves the formation of a carbocation intermediate. wikipedia.orglibretexts.org Since both alkyl groups attached to the ether oxygen in this compound are primary, the formation of a stable carbocation is unlikely under normal conditions, making the SN1 pathway less favorable. wikipedia.orglibretexts.org Ethers with tertiary, benzylic, or allylic groups are more prone to cleave via an SN1 mechanism due to the stability of the corresponding carbocations. pressbooks.publibretexts.org

Table 1: Mechanistic Pathways and Products of Acid-Catalyzed Cleavage of this compound

Mechanistic PathwaySite of Nucleophilic AttackProductsFavored
SN2 Hexyl group carbon1-Halohexane and 2-Ethylbutan-1-olYes
SN2 2-Ethylbutyl group carbon1-Halo-2-ethylbutane and Hexan-1-olNo
SN1 N/A (Carbocation formation)Rearranged products possibleNo

While ethers are generally resistant to cleavage by bases, very strong bases like organolithium compounds can induce cleavage. wikipedia.org The mechanism typically involves the deprotonation at a carbon atom alpha to the ether oxygen. wikipedia.org This can be followed by an elimination reaction. wikipedia.org The use of organometallic reagents in ethereal solvents can sometimes lead to the decomposition of the solvent, especially at elevated temperatures. wikipedia.org

Recent research has also explored the use of heterogeneous catalysts for ether cleavage. For instance, gold nanoparticles supported on Lewis acidic metal oxides have been shown to catalyze the borylation of C(sp³)–O bonds in dialkyl ethers at relatively low temperatures. chemrxiv.org This method allows for the conversion of the ether into alkylboronates. chemrxiv.org

Oxidative Transformations and Combustion Kinetics

The reaction of this compound with oxygen is of significant interest for its stability during storage and its potential as a biofuel component.

Ethers, particularly those with primary or secondary alkyl groups, are known to form explosive peroxides upon exposure to oxygen and light. stanford.eduosu.edu This process, known as autoxidation, proceeds through a free-radical chain reaction. osu.edu The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. The resulting radical reacts with molecular oxygen to form a hydroperoxide. wikipedia.org For this compound, the hydrogen atoms on the methylene (B1212753) groups adjacent to the oxygen are susceptible to abstraction. The presence of inhibitors like butylated hydroxytoluene (BHT) can slow down this process. utexas.edu It is crucial to store ethers in airtight, opaque containers to minimize peroxide formation. osu.eduwashington.edu

The oxidation of ethers at low temperatures (below ~800 K) is characterized by complex reaction mechanisms involving the formation of various oxygenated intermediates. researchgate.netanr.fr Studies on similar ethers, such as di-n-butyl ether, have shown that low-temperature oxidation leads to a wide range of products, including aldehydes, ketones, cyclic ethers, and hydroperoxides. mdpi.com The initial step is hydrogen abstraction from the fuel molecule, followed by the addition of molecular oxygen to the resulting radical and subsequent isomerization and decomposition pathways. researchgate.netmdpi.com The branching in the 2-ethylbutyl group of this compound is expected to influence the specific distribution of these intermediate products. The study of these pathways is crucial for understanding autoignition phenomena in engines. researchgate.net

At high temperatures, the combustion of ethers is dominated by bond fission reactions, leading to the formation of smaller radical species that then undergo further oxidation. researchgate.net The heat of combustion is a key parameter in evaluating the energy content of a fuel. For isomers, branched structures generally have a slightly lower heat of combustion compared to their straight-chain counterparts, which is attributed to their greater stability. chemicalforums.comlibretexts.org The presence of the ether oxygen and the branching in the alkyl chain of this compound will influence its combustion characteristics, such as ignition delay and pollutant formation, when compared to alkanes of similar size. chemicalforums.com

Influence of Branching on Oxidation Characteristics

The oxidation of ethers is a significant reaction, particularly in the context of autoxidation, which involves the reaction with atmospheric oxygen to form hydroperoxides. researchgate.net This process is a radical chain reaction and is influenced by the structure of the ether. The presence of branching in the alkyl chains of an ether, as seen in this compound, can have a notable effect on its oxidation characteristics compared to its linear isomers.

The site of oxidation in an ether is typically the carbon atom adjacent to the ether oxygen. The stability of the resulting radical intermediate is a key factor in determining the rate and selectivity of the oxidation process. In the case of this compound, there are two primary sites for initial hydrogen abstraction: the methylene group of the hexyl chain and the methine group of the 2-ethylbutoxy group, both of which are alpha to the ether oxygen.

The general trend for ease of hydrogen abstraction from carbon atoms is tertiary > secondary > primary. Therefore, the hydrogen atom on the secondary carbon of the 2-ethylbutoxy group (alpha to the oxygen) would be more susceptible to abstraction than the hydrogens on the primary carbons of the hexyl group. This suggests that oxidation is likely to initiate preferentially at the 2-ethylbutoxy side of the molecule.

The branching can also affect the subsequent reactions of the initially formed radicals. The stability of these radicals can influence the product distribution of the oxidation reaction. For instance, the oxidation of ethers can lead to the formation of aldehydes, ketones, and carboxylic acids. researchgate.net The specific products formed from this compound would depend on the site of initial attack and the subsequent fragmentation pathways of the peroxy and alkoxy radicals.

Table 1: Comparison of Structural Features Influencing Oxidation in Ethers

FeatureLinear Ether (e.g., Di-n-hexyl ether)Branched Ether (this compound)Influence on Oxidation
Alpha-Carbon Type SecondarySecondary and SecondaryThe presence of two secondary alpha-carbons provides multiple sites for oxidation. The branching on the 2-ethylbutoxy side may influence the relative reactivity of the adjacent C-H bonds.
Radical Stability Secondary alkyl radicalSecondary alkyl radicalThe stability of the initially formed radical is similar at both alpha-carbons.
Steric Hindrance LowerHigher around the 2-ethylbutoxy groupIncreased steric hindrance might slightly decrease the rate of attack at the branched side, but electronic effects often play a more dominant role.

Exploration of Radical Reaction Pathways Involving Ethers

The reactivity of ethers is often dominated by radical-mediated processes, especially in the presence of radical initiators, light, or atmospheric oxygen. kanazawa-u.ac.jp The study of these radical reaction pathways is crucial for understanding the degradation and transformation of ethers in various environments.

The primary radical reaction involving ethers is autoxidation. This process is initiated by the abstraction of a hydrogen atom from a carbon alpha to the ether oxygen, forming an ether radical. This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide. These hydroperoxides can be unstable and decompose, sometimes explosively, which is a significant safety concern for aged ether samples.

Another important radical reaction is the interaction with hydroxyl radicals (•OH), which are highly reactive species present in the atmosphere and in various chemical systems. The reaction of ethers with •OH radicals also proceeds via hydrogen abstraction from the alpha-carbon positions. researchgate.net Quantum chemistry studies on the reactions of ethers with •OH radicals have shown that the C-H bonds on carbon atoms adjacent to the ether oxygen are significantly more reactive than those in alkanes due to the stabilizing effect of the oxygen atom on the resulting radical. nih.govresearchgate.net

For this compound, the reaction with a hydroxyl radical would likely proceed as follows:

Initiation: A hydroxyl radical abstracts a hydrogen atom from one of the alpha-carbons of this compound, forming a water molecule and an ether radical.

Propagation: The ether radical can then undergo various reactions, such as reacting with oxygen to form a peroxy radical, or undergoing rearrangement or fragmentation.

The structure of the ether radical will determine the subsequent reaction pathways and the final products. The presence of the 2-ethylbutyl group could lead to specific fragmentation patterns of the resulting alkoxy radicals, potentially forming a variety of smaller aldehydes, ketones, and alcohols.

Table 2: General Steps in the Radical Oxidation of this compound

StepGeneral ReactionReactantsProducts
Initiation Hydrogen AbstractionThis compound + Initiator (e.g., •OH)Ether Radical + H₂O
Propagation Oxygen AdditionEther Radical + O₂Peroxy Radical
Propagation Hydrogen AbstractionPeroxy Radical + this compoundHydroperoxide + Ether Radical
Termination Radical CombinationVarious Radical SpeciesStable Products

Computational and Theoretical Investigations of 1 2 Ethylbutoxy Hexane

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the molecular structure and reactivity of chemical compounds at the electronic level. These computational techniques allow for the detailed investigation of molecular properties that may be difficult or impossible to determine experimentally. For a molecule such as 1-(2-ethylbutoxy)hexane, these methods can provide significant insights into its behavior.

Density Functional Theory (DFT) Applications for Conformational Analysis

Density Functional Theory (DFT) has become a primary tool for the conformational analysis of organic molecules. This approach is used to determine the various spatial arrangements of atoms (conformers) and their relative energies. For a flexible molecule like this compound, which possesses multiple rotatable bonds, a thorough conformational search is essential to identify the most stable, low-energy structures.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle 1 (°C)Dihedral Angle 2 (°C)Dihedral Angle 3 (°C)Relative Energy (kcal/mol)
Global Minimum178.5179.165.20.00
Conformer A62.3178.964.81.25
Conformer B179.063.565.52.10
Conformer C61.864.1177.93.50

Transition State Characterization in Ether Reactions

Computational chemistry provides powerful tools for locating and characterizing transition states, which are the highest energy points along a reaction coordinate. Understanding the structure and energy of the transition state is key to determining the kinetics and mechanism of a chemical reaction. For ethers like this compound, reactions such as ether cleavage or oxidation can be investigated.

Methods like the nudged elastic band (NEB) or the dimer method are employed to find the transition state structure. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Mechanism Elucidation through Computational Modeling

By mapping the entire reaction pathway, from reactants to products through the transition state, computational modeling can elucidate the detailed mechanism of a reaction. For this compound, this could involve studying its decomposition pathways, oxidation processes, or reactions with other chemical species.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the identified transition state is the correct one for the reaction of interest.

Thermochemical Calculations and Energy Landscape Mapping

Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, can be calculated with good accuracy using computational methods. These data are vital for understanding the stability of a molecule and the thermodynamics of its reactions. Various high-level composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods, are often used for this purpose.

By combining the energies of all stable conformers and the transition states that connect them, a comprehensive energy landscape can be mapped. This landscape provides a complete picture of the molecule's potential energy surface, illustrating the relative stabilities of different isomers and the energy barriers for their interconversion.

Table 2: Hypothetical Calculated Thermochemical Data for this compound

PropertyCalculated ValueUnits
Enthalpy of Formation (ΔHf°)-85.5kcal/mol
Entropy (S°)125.8cal/mol·K
Heat Capacity (Cv)65.2cal/mol·K

Predictive Modeling of Spectroscopic Features

Computational quantum chemistry can be used to predict various spectroscopic features of a molecule, which can then be compared with experimental spectra for validation. For this compound, this would typically involve the prediction of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and intensities calculated from DFT can be used to generate a theoretical IR spectrum. Similarly, NMR chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR data. These predictive capabilities are invaluable for confirming the structure of a compound and for understanding the relationship between its structure and its spectroscopic properties.

Environmental Behavior and Degradation Pathways of 1 2 Ethylbutoxy Hexane

Environmental Partitioning and Distribution Studies

The distribution of 1-(2-Ethylbutoxy)hexane in the environment is a function of its tendency to partition between air, water, soil, and sediment. This partitioning behavior is quantified by several key parameters which are estimated based on its chemical structure.

Estimated Environmental Fate Properties of this compound Data estimated using the US EPA EPI Suite™.

Property Estimated Value Unit Implication
Henry's Law Constant 1.88E+02 Pa·m³/mol High Volatility
Log K_oc_ (Soil Partition Coefficient) 3.32 (L/kg) Moderate Sorption / Low to Moderate Mobility
Atmospheric Half-life (OH Radical Reaction) 22.8 Hours Low Potential for Long-Range Transport

Air-Water Interfacial Exchange Dynamics

The air-water interfacial exchange of a chemical is governed by its Henry's Law Constant (HLC). epa.gov This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. mdpi.com For this compound, the HLC is estimated to be 1.88E+02 Pa·m³/mol.

This relatively high value indicates that this compound is volatile and will readily partition from water into the atmosphere. regulations.gov Therefore, if released into an aquatic environment, a significant fraction of the compound would be expected to volatilize into the air rather than remain in the water column. The rate of this volatilization would be influenced by environmental factors such as water body depth and wind velocity. episuite.dev

Soil-Water Partitioning Coefficients

The mobility of an organic chemical in soil is largely determined by its tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecfr.gov This coefficient normalizes the partitioning for the organic carbon content of the soil, which is the primary sorbent for nonpolar organic compounds. regulations.gov The EPI Suite™ KOCWIN™ model estimates the log Koc for this compound to be 3.32 L/kg. epa.govepisuite.dev

A log Koc value in this range suggests that this compound will have moderate sorption to soil and sediment. ecfr.gov This implies that the compound will exhibit low to moderate mobility in soil. While it will not be immobile, its movement through the soil column and potential to leach into groundwater is limited compared to more water-soluble, less sorptive chemicals.

Sediment-Water Distribution Equilibria

The principles that govern the partitioning of this compound between soil and water also apply to its distribution in aquatic systems between the water column and sediment. The organic carbon content of the sediment is the dominant factor influencing the sorption of nonpolar organic compounds. Consequently, the estimated Koc value is the primary indicator of sediment-water distribution.

Given its moderate Koc value, this compound is expected to partition to sediments, particularly those with higher organic matter content. This process can act as a sink, removing the chemical from the water column. However, this partitioning is an equilibrium process, and changes in environmental conditions could potentially lead to its release back into the water. Studies on other organic compounds have shown that partitioning behavior is influenced by factors like perfluorocarbon chain length and the specific functional groups present. federalregister.gov

Long-Range Atmospheric Transport Potentials

The potential for a chemical to undergo long-range atmospheric transport is inversely related to its atmospheric lifetime. Shorter-lived compounds are degraded closer to their emission sources, while more persistent compounds can be transported over vast distances. The primary atmospheric removal mechanism for compounds like this compound is reaction with photochemically produced hydroxyl (OH) radicals. epa.gov

Using the AOPWIN™ (Atmospheric Oxidation Program) within EPI Suite™, the rate constant for the gas-phase reaction between this compound and the OH radical is estimated to be 1.69 x 10⁻¹¹ cm³/molecule-sec. Based on this reaction rate and an assumed average atmospheric OH radical concentration, the atmospheric half-life is calculated to be approximately 22.8 hours (assuming a 12-hour day). epa.govepisuite.dev

This relatively short atmospheric half-life suggests that this compound has a low potential for long-range atmospheric transport. The majority of the compound released into the atmosphere is expected to be degraded within a day or two, limiting its ability to travel far from its source.

Mechanistic Investigations of Environmental Degradation

The environmental persistence of this compound is largely determined by its susceptibility to degradation processes, with atmospheric photo-oxidation being the most significant pathway.

Biodegradation Pathways in Aqueous and Terrestrial Environments

For compounds with similar structures, such as branched alkanes and ethers, biodegradation is a recognized degradation pathway. The rate and mechanism of biodegradation can be influenced by the degree of branching and the presence of the ether linkage.

Generally, the biodegradation of branched-chain alkanes can be slower than that of their linear counterparts. researchgate.net Microbial degradation of alkanes often initiates through terminal or subterminal oxidation, where a methyl group at the end of the chain or a methylene (B1212753) group adjacent to the end is oxidized to an alcohol. nih.govresearchgate.netnih.gov This is typically carried out by monooxygenase enzymes. nih.gov The resulting alcohol can then be further oxidized to an aldehyde and a carboxylic acid, which can then enter the beta-oxidation pathway for further breakdown. researchgate.net

The presence of an ether linkage introduces another potential site for microbial attack. For ether-containing compounds, a common degradation mechanism is O-dealkylation, which is also often mediated by monooxygenase enzymes. frtr.gov This process cleaves the ether bond, resulting in the formation of an alcohol and an aldehyde. frtr.gov

It is plausible that the biodegradation of this compound could proceed via one or both of these pathways: oxidation of the alkyl chains or cleavage of the ether bond. However, without specific studies, the preferred pathway and the microorganisms capable of this degradation remain unknown.

Pyrolysis and Thermal Degradation Studies

No specific studies on the pyrolysis or thermal degradation of this compound were found. In general, the thermal decomposition of organic compounds in the absence of oxygen (pyrolysis) or presence of oxygen (thermal degradation) results in the breaking of chemical bonds to form smaller, more volatile molecules. The specific products formed would depend on the temperature, pressure, and presence of catalysts. For a molecule like this compound, thermal cracking would likely lead to a complex mixture of smaller alkanes, alkenes, and oxygenated compounds.

Fugacity-Based Environmental Fate Modeling

Fugacity models are used to predict the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. rsc.org These models rely on the physicochemical properties of the compound, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Advanced Analytical Techniques in the Study of 1 2 Ethylbutoxy Hexane

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 1-(2-Ethylbutoxy)hexane. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their structural components and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic and molecular structure of a substance. In the context of this compound, ¹H NMR and ¹³C NMR are particularly valuable.

¹H NMR spectroscopy of a related compound, 1-ethoxyhexane (B1202549), shows characteristic signals that can be extrapolated to understand the spectrum of this compound. nist.gov For instance, the protons on the carbon adjacent to the ether oxygen (the -O-CH₂- group) would exhibit a chemical shift in a specific region of the spectrum. The integration of the peaks in a ¹H NMR spectrum provides a ratio of the number of protons in different environments, which is fundamental for confirming the structure. youtube.com

In the synthesis of ethers, NMR is a primary method for monitoring the progress of a reaction. By taking periodic samples from the reaction mixture and analyzing their NMR spectra, chemists can track the disappearance of starting materials and the appearance of the desired ether product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration.

Furthermore, NMR is a critical tool for assessing the purity of the final this compound product. The presence of impurities, such as unreacted alcohols or isomeric byproducts, would be indicated by extra peaks in the NMR spectrum. For example, the ¹H NMR spectrum of hexane (B92381) itself shows distinct peaks for its different protons, and any deviation from this pattern in a sample of this compound would suggest the presence of hexane as an impurity. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound This table is a hypothetical representation based on known chemical shifts for similar structures.

Proton Environment Predicted Chemical Shift (ppm) Splitting Pattern Integration
CH₃ (of ethyl group)~0.9Triplet3H
CH₃ (of butyl group)~0.9Triplet3H
CH₂ (of ethyl group)~1.5Multiplet2H
CH (of ethyl group)~1.6Multiplet1H
CH₂ (of butyl chain)~1.3-1.4Multiplet4H
O-CH₂ (of butoxy group)~3.4Triplet2H
O-CH₂ (of ethylbutoxy group)~3.3Doublet2H

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. The IR spectrum of an organic compound shows absorption bands corresponding to the vibrational frequencies of its bonds.

For this compound, the most characteristic feature in its IR spectrum would be the C-O-C stretching vibration of the ether linkage, which typically appears in the region of 1050-1150 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretch of alcohols, would confirm the successful formation of the ether and the absence of unreacted alcohol starting material. researchgate.net The spectrum would also display strong C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1375 and 1465 cm⁻¹, which are characteristic of the alkane portions of the molecule. kcvs.cadocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
C-O-CStretch1050 - 1150
C-H (alkane)Stretch2850 - 3000
C-H (alkane)Bend1375, 1465

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. For a related compound, 1-ethoxyhexane (C₈H₁₈O), the molecular weight is 130.23 g/mol . nist.govnih.gov The high-resolution mass spectrum would provide the exact molecular formula.

Electron ionization (EI) is a common method used in MS, which can cause the molecular ion to fragment. The fragmentation pattern is often predictable and provides valuable structural information. For an ether like this compound, characteristic fragmentation would involve cleavage of the C-O bonds and the alkyl chains. For example, the mass spectrum of hexane shows a base peak at m/z 57, corresponding to a butyl cation, and other significant peaks at m/z 43 (propyl cation) and m/z 29 (ethyl cation). youtube.com Similar fragmentation patterns would be expected for the alkyl portions of this compound. The analysis of these fragments helps to piece together the structure of the original molecule. nist.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound present.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. concawe.eu In the context of this compound, GC is used to determine its purity and to analyze its concentration in mixtures. A pure sample of this compound should ideally show a single peak in the gas chromatogram. libretexts.org The presence of other peaks would indicate impurities, such as isomers or residual starting materials. epa.gov

The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). By comparing the retention time of a peak in a sample to that of a known standard of this compound, the compound can be identified. chegg.com

Furthermore, the area under a GC peak is proportional to the amount of the compound present. This allows for the quantification of this compound in a mixture by using a calibration curve prepared with standards of known concentrations. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification of the components. researchgate.netresearchgate.net

Thin Layer Chromatography (TLC) in Synthetic Pathway Development

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to determine the appropriate solvent system for a larger-scale separation by column chromatography. chemistryhall.comwpmucdn.com

In the synthesis of this compound, TLC can be used to follow the conversion of the starting materials (an alcohol and an alkyl halide, for example) into the ether product. rsc.org A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system (mobile phase). wvu.eduumlub.pl The components of the mixture will travel up the plate at different rates depending on their polarity and their interaction with the stationary phase (typically silica (B1680970) gel or alumina). env.go.jp

The product, this compound, being an ether, is less polar than the starting alcohol. Therefore, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the alcohol. By observing the disappearance of the spot corresponding to the starting alcohol and the appearance of a new, higher Rf spot for the ether, the progress of the reaction can be qualitatively assessed. TLC also helps in optimizing the solvent system for purification by column chromatography. rsc.org

Future Research Directions and Unexplored Avenues for 1 2 Ethylbutoxy Hexane

Development of Novel and Sustainable Synthetic Routes

The synthesis of ethers is a foundational practice in organic chemistry, yet traditional methods often present environmental and efficiency challenges. numberanalytics.com The classical Williamson ether synthesis, for example, involves the use of strong bases and alkyl halides, which can be hazardous and generate significant salt waste. numberanalytics.comnoaa.gov For a sterically hindered alcohol precursor to 1-(2-Ethylbutoxy)hexane, such as 2-ethyl-1-butanol (B44090), these reactions can be low-yielding due to competing elimination reactions. libretexts.org

Future research must focus on developing greener, more efficient synthetic pathways. labinsights.nl This includes exploring catalytic methods that avoid stoichiometric waste and operate under milder conditions. acs.org A promising avenue is the use of transition-metal catalysts or the development of microwave-assisted organic synthesis (MAOS) protocols, which can accelerate reaction rates and improve yields. numberanalytics.comorganic-chemistry.org The investigation into using alternative, less toxic alkylating agents is also a critical goal for sustainable chemistry. numberanalytics.comacs.org

Table 1: Comparison of Synthetic Routes for this compound
Synthetic Method Typical Reactants Potential Advantages for Future Research Challenges to Overcome
Traditional Williamson Synthesis 2-Ethyl-1-butanol, Sodium Hydride, 1-Bromohexane (B126081)Well-established procedure.Use of hazardous reagents, low efficiency for hindered alcohols, significant waste generation. numberanalytics.com
Catalytic Etherification 2-Ethyl-1-butanol, 1-Hexene (B165129)High atom economy, potential for reusable catalysts, milder conditions.Catalyst development, selectivity control, optimization of reaction conditions. acs.orgorganic-chemistry.org
Microwave-Assisted Synthesis 2-Ethyl-1-butanol, 1-Hexyl TosylateRapid reaction times, improved energy efficiency, potentially higher yields. numberanalytics.comScale-up feasibility, solvent choice for microwave heating, precise temperature control.
Reductive Etherification 2-Ethylhexanal, HexanolUtilizes different starting materials, expands synthetic possibilities. organic-chemistry.orgCatalyst selection (e.g., Titanium-based), control of over-reduction, chemoselectivity. youtube.com

Advanced Mechanistic Investigations into Complex Reaction Systems

The reactivity of the ether linkage (C-O-C) is relatively low, making ethers useful as solvents. unacademy.comlibretexts.org However, under specific conditions, such as in the presence of strong acids or oxidizing agents, they can undergo cleavage or other transformations. libretexts.orglibretexts.orgmdpi.com The specific reaction mechanisms for a branched ether like this compound are entirely unknown.

Future research should probe its stability and reactivity in complex chemical environments. Advanced mechanistic studies could employ techniques like isotopic labeling, kinetic analysis, and radical clock experiments to elucidate reaction pathways. researchgate.net Understanding how the branched structure influences the mechanism of, for instance, acid-catalyzed cleavage (SN1 vs. SN2 pathways) or oxidative degradation by enzymes or chemical oxidants would provide fundamental insights into its chemical behavior. libretexts.orgmdpi.com

Table 2: Proposed Mechanistic Studies for this compound
Reaction System Key Research Question Investigative Techniques Potential Outcome
Acid-Catalyzed Cleavage Does the C-O bond cleave via an SN1 or SN2 mechanism? Which C-O bond breaks preferentially? libretexts.orgProduct analysis (GC-MS), kinetic studies with varying acid strengths, computational modeling.Predictive rules for ether stability and reactivity in acidic media.
Oxidative Degradation What are the primary products of oxidation (e.g., by peroxygenases or Fenton-like reagents)? mdpi.comProduct identification, EPR spectroscopy to detect radical intermediates.Understanding of degradation pathways relevant to environmental fate and industrial applications.
Radical Reactions How does the molecule behave in the presence of radical initiators?Radical trapping experiments, laser flash photolysis.Insight into stability in polymerization processes or as a lubricant under high stress.

Refined Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting molecular properties and reactivity, thereby guiding experimental work. hilarispublisher.com Currently, no specific computational data exists for this compound. Future research should focus on building accurate and refined computational models using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. mdpi.comresearchgate.net

These models can predict fundamental physicochemical properties such as boiling point, vapor pressure, and viscosity. Furthermore, they can be used to simulate reaction pathways, calculate activation energies for potential reactions (like cleavage or oxidation), and understand intermolecular interactions. researchgate.net Such predictive power would be invaluable for designing efficient syntheses and forecasting the compound's behavior in various applications and environments. researchgate.netscilit.com

Table 3: Properties of this compound for Computational Prediction
Property Category Specific Parameters to Model Computational Method Relevance of Prediction
Physicochemical Properties Boiling Point, Density, Viscosity, SolubilityMD, DFTEssential data for purification, handling, and formulation design.
Thermodynamic Properties Enthalpy of Formation, Gibbs Free EnergyDFTUnderstanding of chemical stability and reaction energetics.
Reactivity Indices Bond Dissociation Energies, Fukui Functions, Molecular Electrostatic PotentialDFTPrediction of the most likely sites for chemical attack (e.g., oxidation, acid cleavage). researchgate.net
Interaction Potentials Solvation Free Energy, Interaction with surfaces or polymersMDGuiding applications as a solvent, additive, or lubricant. mdpi.com

Comprehensive Environmental Impact and Persistence Studies

The introduction of any chemical into potential commercial use requires a thorough understanding of its environmental fate and toxicity. ntis.gov For this compound, this information is completely lacking. Its structure, combining features of an ether and a hexane-like chain, suggests it may be relatively non-polar and have low water solubility. mst.dk

Comprehensive environmental studies are essential. These should include investigations into its biodegradability under both aerobic and anaerobic conditions to determine its persistence. cdc.gov Ecotoxicology studies are needed to assess its potential harm to aquatic organisms. kao.com Research should also focus on its potential for bioaccumulation in the food chain and its atmospheric fate, considering its likely volatility. These studies are critical for conducting a full life-cycle assessment and ensuring environmental stewardship.

Table 4: Key Environmental Parameters for Investigation
Environmental Aspect Specific Study Required Significance
Persistence Aerobic and anaerobic biodegradation tests (e.g., OECD 301).Determines how long the compound remains in the environment. kao.com
Toxicity Acute and chronic toxicity tests on aquatic species (fish, daphnia, algae).Establishes safe environmental concentration limits. kao.comcanada.ca
Bioaccumulation Measurement of the octanol-water partition coefficient (Log Kow).Indicates the likelihood of the compound accumulating in living organisms. kao.com
Mobility Soil adsorption/desorption studies.Predicts whether the compound will leach into groundwater or remain in the soil. cdc.gov
Atmospheric Fate Estimation of atmospheric half-life via reaction with hydroxyl radicals.Assesses its contribution to air pollution. cdc.gov

Integration into Multidisciplinary Applications Beyond Basic Chemical Research

While fundamental research is the first step, the ultimate goal is often to find practical applications. The unique branched structure of this compound suggests several possibilities that require interdisciplinary investigation. Its properties as a non-polar, relatively unreactive liquid could make it a candidate for a specialty solvent or a component in industrial formulations. unacademy.comyoutube.com

Future research should explore its potential use as a high-performance lubricant or hydraulic fluid, where its viscosity and thermal stability would be key parameters. In materials science, it could be investigated as a plasticizer or a processing aid for polymers like polyolefins. labinsights.nl Another avenue could be its use as a co-solvent or additive in formulations for coatings, inks, or cleaning agents, where its evaporation rate and solvency for specific resins would be critical. epa.govwikipedia.orgmaratek.com These explorations will require collaboration between organic chemists, materials scientists, and chemical engineers to fully assess its performance and viability in real-world systems.

Table 5: Potential Multidisciplinary Applications and Required Research
Potential Application Area Key Properties to Investigate Collaborating Disciplines
Specialty Solvents Solvency for a range of solutes, low reactivity, boiling point. unacademy.comChemical Engineering, Process Chemistry
Lubricants/Hydraulic Fluids Viscosity-temperature profile, thermal and oxidative stability, lubricity.Mechanical Engineering, Tribology
Polymer Additives Miscibility with polymers, effect on glass transition temperature, volatility. labinsights.nlMaterials Science, Polymer Chemistry
Coatings and Inks Evaporation rate, surface tension, solubility of resins and pigments. epa.govFormulation Science, Surface Chemistry

Q & A

Q. What experimental design strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Resolution : Factorial Design of Experiments (DoE) identifies critical factors: base strength (pKa > 12), solvent polarity (logP > 1.5), and reaction time (6–8 hours). Contradictions arise from incomplete purification (e.g., residual sodium halides), addressed via aqueous washes and molecular sieves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.